molecular formula C6H9N5 B14603584 3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61140-04-3

3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No.: B14603584
CAS No.: 61140-04-3
M. Wt: 151.17 g/mol
InChI Key: ALKKWJWGZUIQCW-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines These compounds are known for their unique structural features, which include a fused triazole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,7-dimethyl-1,2,4-triazole with hydrazine derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding tr

Properties

CAS No.

61140-04-3

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

3,7-dimethyl-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C6H9N5/c1-4-3-7-11-5(2)9-10-6(11)8-4/h3-4H,1-2H3,(H,8,10)

InChI Key

ALKKWJWGZUIQCW-UHFFFAOYSA-N

Canonical SMILES

CC1C=NN2C(=NN=C2N1)C

Origin of Product

United States

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